

Application Notes and Protocols for the Free Radical Polymerization of Diallyl Succinate

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Compound of Interest

Compound Name: *Diallyl succinate*

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Introduction

Diallyl succinate is a versatile monomer capable of undergoing free radical polymerization to form cross-linked polymers.[1] Due to the presence of two allyl groups, its polymerization mechanism is characterized by a high propensity for intramolecular cyclization.[1] This leads to a complex polymer structure containing cyclic repeat units. A common challenge in the polymerization of diallyl esters is the tendency to form polymers with a relatively low degree of polymerization, which is often attributed to degradative chain transfer. This document provides a detailed protocol for the bulk free radical polymerization of **diallyl succinate** using a redox initiation system, along with methods for polymer characterization.

Data Presentation

The following table summarizes typical experimental parameters and resulting polymer properties for the free radical polymerization of **diallyl succinate**. Please note that these values can vary depending on the specific reaction conditions and purification methods.

Parameter	Value	Reference
Monomer	Diallyl Succinate (DAS)	[2]
Initiation System	Benzoyl Peroxide (BPO) / N,N-dimethyl-p-toluidine (DMT)	[2]
Initiator Concentration (BPO)	0.2 wt%	[2]
Activator to Initiator Ratio (DMT:BPO)	1:1	[2]
Reaction Temperature	Ambient Temperature	[3]
Polymerization Time	24 hours	Inferred
Polymer Molecular Weight (Mn)	Data not available in search results	
Polymer Molecular Weight (Mw)	Data not available in search results	
Polydispersity Index (PDI)	Data not available in search results	

Experimental Protocols

Materials and Equipment

- **Diallyl succinate** (DAS) monomer
- Benzoyl peroxide (BPO)
- N,N-dimethyl-p-toluidine (DMT)
- Inhibitor remover columns (optional, if monomer contains inhibitor)
- Reaction vessel (e.g., glass vial or flask) with a magnetic stirrer
- Nitrogen or Argon source for inert atmosphere
- Standard laboratory glassware

- Vacuum oven for drying

Experimental Workflow

Caption: Experimental workflow for the free radical polymerization of **diallyl succinate**.

Detailed Procedure

1. Monomer Preparation:

- If the **diallyl succinate** monomer contains an inhibitor (like hydroquinone), it should be removed by passing the monomer through a column packed with an appropriate inhibitor remover.

2. Initiator and Activator Preparation:

- Prepare the initiator solution by dissolving the desired amount of benzoyl peroxide (e.g., 0.2 wt% of the total monomer) in a portion of the **diallyl succinate** monomer.
- Prepare the activator solution by mixing N,N-dimethyl-p-toluidine with the remaining **diallyl succinate** monomer. The molar ratio of DMT to BPO is typically 1:1.[2]

3. Polymerization:

- In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), combine the initiator and activator solutions.
- Stir the mixture at ambient temperature. The polymerization is a redox-initiated process, which allows for polymerization at mild conditions.[3]
- Allow the reaction to proceed for a sufficient time to achieve the desired conversion (e.g., 24 hours). The polymerization will result in the formation of a viscous polymer or a solid gel.

4. Polymer Isolation and Purification:

- Dissolve the resulting polymer in a suitable solvent, such as tetrahydrofuran (THF).

- Precipitate the polymer by slowly adding the polymer solution to a non-solvent, such as cold methanol, while stirring.
- Collect the precipitated polymer by filtration and wash it with fresh non-solvent to remove any unreacted monomer and initiator residues.
- Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Characterization

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy can be used to monitor the polymerization by observing the disappearance of the C=C stretching vibration of the allyl groups in the monomer and the appearance of characteristic peaks of the polymer.

- **Diallyl Succinate Monomer:** Expect characteristic peaks for the C=O stretching of the ester group ($\sim 1730\text{ cm}^{-1}$), C=C stretching of the allyl group ($\sim 1645\text{ cm}^{-1}$), and =C-H bending ($\sim 920\text{-}990\text{ cm}^{-1}$).
- **Poly(diallyl succinate):** The intensity of the C=C stretching and =C-H bending peaks will decrease significantly upon polymerization. The C=O ester peak will remain.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of the resulting polymer, including the extent of cyclization.

- **^1H NMR of Diallyl Succinate Monomer:** The ^1H NMR spectrum of the monomer shows characteristic signals for the allyl protons (vinyl and methylene) and the succinate methylene protons.^[1]
 - Signals for the vinyl protons are typically observed in the range of 5.2-6.0 ppm.
 - The methylene protons adjacent to the oxygen are typically around 4.6 ppm.
 - The methylene protons of the succinate backbone are observed around 2.7 ppm.

- ^1H NMR of Poly(**diallyl succinate**): Upon polymerization, the signals corresponding to the vinyl protons will significantly decrease in intensity or disappear. New broad signals will appear in the aliphatic region, corresponding to the polymer backbone and cyclic structures.

Caption: Key steps in the free radical polymerization of **diallyl succinate**.

Gel Permeation Chromatography (GPC)

GPC is used to determine the molecular weight distribution (MWD) of the polymer, providing values for the number-average molecular weight (M_n), weight-average molecular weight (M_w), and the polydispersity index ($PDI = M_w/M_n$). This is crucial for understanding how reaction conditions affect the final polymer chain length.[1] Due to the tendency for cross-linking, complete dissolution of the polymer in the GPC eluent might be challenging.

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